molecular formula C15H14N2O6S B1588654 N-(4-Nitrophenylsulfonyl)-L-phenylalanine CAS No. 64501-87-7

N-(4-Nitrophenylsulfonyl)-L-phenylalanine

Cat. No. B1588654
CAS RN: 64501-87-7
M. Wt: 350.3 g/mol
InChI Key: JVHRPLXWZFPXIJ-AWEZNQCLSA-N
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Description

“N-(4-Nitrophenylsulfonyl)-L-phenylalanine” is a chemical compound that is used for research and development . It is derived from 4-nitrobenzenesulphonylchloride and L-phenylalanine .


Synthesis Analysis

The synthesis of this compound involves the reaction of arylsulfonamides with phenyl chloroformate and 4-dimethylaminopyridine . This reaction yields either phenyl N-(2,4-arylsulfonyl)carbamate 4-dimethylaminopyridinium salts or N-(4-arylsulfonyl)-4-dimethylaminopyridinium-1-carboxamide inner salts, depending on the substitution on the arylsulfonamide .

Scientific Research Applications

  • Environmental Research

    • Summary: N-(4-Nitrophenylsulfonyl)-L-phenylalanine could potentially be used in environmental research. For instance, 4-nitrophenol, a compound with a similar structure, is used in the study of green-fabricated metal nanoparticles .
    • Method: The green synthesis of metal nanoparticles involves the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). This process is monitored via UV-visible spectroscopy .
    • Results: The study focuses on the basic perceptions of the green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-NP to 4-AP .
  • Peptide Synthesis

    • Summary: Compounds similar to N-(4-Nitrophenylsulfonyl)-L-phenylalanine, such as N-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc), have been used as amino-protecting groups in peptide synthesis .
    • Method: The Nsc group is a new base-labile protecting group for solid-phase peptide synthesis, completely interchangeable with the fluorenylmethoxycarbonyl (Fmoc) protecting group .
    • Results: The Nsc group has been used in the synthesis of some melanotropins, yielding the desired peptides .
  • Medical Research

    • Summary: Compounds similar to N-(4-Nitrophenylsulfonyl)-L-phenylalanine, such as (4-nitrophenyl)sulfonyl)tryptophan (DNSPA), have been synthesized and studied for their potential medical applications .
    • Method: The synthesis of DNSPA involves the use of 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods .
    • Results: Molecular docking studies showed that DNSPA has a binding energy of -6.37 kcal/mol for E. coli DNA gyrase and -6.35 kcal/mol for COVID-19 main protease .
  • Cancer Research

    • Summary: Substituted N-(4-nitrophenyl)-L-prolinamides have been synthesized and studied for their in vitro anticancer activities .
    • Method: The synthesis of these compounds involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions . The cytotoxicities of these compounds against four human carcinoma cell lines were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
    • Results: These compounds showed good tumor inhibitory activities against HepG2. One of the compounds exhibited the best anti-tumor activity against A549 with a percentage cell inhibition of 95.41 ± 0.67% at 100 μM .
  • Anticancer Activities
    • Summary: Substituted N-(4-nitrophenyl)-L-prolinamides have been synthesized and studied for their in vitro anticancer activities .
    • Method: The synthesis of these compounds involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions . The cytotoxicities of these compounds against four human carcinoma cell lines were evaluated by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
    • Results: These compounds showed good tumor inhibitory activities against HepG2. One of the compounds exhibited the best anti-tumor activity against A549 with a percentage cell inhibition of 95.41 ± 0.67% at 100 μM .

properties

IUPAC Name

(2S)-2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHRPLXWZFPXIJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427081
Record name N-(4-Nitrophenylsulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenylsulfonyl)-L-phenylalanine

CAS RN

64501-87-7
Record name L-Phenylalanine, N-[(4-nitrophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64501-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenylsulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R De Marco, ML Di Gioia, A Liguori, F Perri, C Siciliano… - Tetrahedron, 2011 - Elsevier
In this work we present the results obtained for the N-alkylation of a series of N-arylsulfonyl-α-amino acid methyl esters bearing different substituents at the 4-position of the sulfonamide …
Number of citations: 38 www.sciencedirect.com
MW Wilson, SE Ault-Justus, JC Hodges, JR Rubin - Tetrahedron, 1999 - Elsevier
The N-alkylation of primary nitrophenylsulfonamides followed by removal of the nitrophenylsulfonamide moiety under nucleophilic conditions to provide secondary amines has …
Number of citations: 29 www.sciencedirect.com
K Okumura, T Shimazaki, Y Aoki… - Journal of medicinal …, 1998 - ACS Publications
The design, synthesis, and pharmacological evaluation of (S)-(−)-ethyl [6-[4-(morpholinoformimidoyl)benzamido]-3,4-dihydro-2H-1-benzopyran-3-yl]acetate hydrochloride ((S)-4·HCl, …
Number of citations: 36 pubs.acs.org
KM Massimine - 2006 - search.proquest.com
Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, a pathogen that causes toxoplasmosis, are two apicomplexan parasites responsible for considerable …
Number of citations: 2 search.proquest.com

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